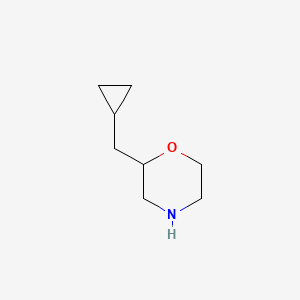

2-(Cyclopropylmethyl)morpholine

Description

Contextualization within Heterocyclic Chemistry

The compound 2-(Cyclopropylmethyl)morpholine belongs to the broad and vital class of organic molecules known as heterocyclic compounds. Heterocycles are cyclic compounds in which one or more of the ring atoms are elements other than carbon, referred to as heteroatoms. nih.gov In the case of 2-(Cyclopropylmethyl)morpholine, the core structure is a morpholine (B109124) ring.

Morpholine is a six-membered saturated heterocycle containing both an oxygen atom and a nitrogen atom at the 1- and 4-positions, respectively. wikipedia.org Its chemical formula is O(CH₂CH₂)₂NH. wikipedia.org This structure incorporates both an ether and a secondary amine functional group. wikipedia.org The presence of these heteroatoms imparts distinct chemical and physical properties to the molecule. oup.comchemicalbook.com 2-(Cyclopropylmethyl)morpholine is specifically a derivative of morpholine where a cyclopropylmethyl group is attached to the carbon atom at the 2-position of the morpholine ring. This places it within the sub-category of C-substituted morpholines. The synthesis of such substituted morpholines is an active area of research, with various methods developed for creating 2-substituted, as well as 2,3-, 2,5-, and 2,6-disubstituted morpholine derivatives. oup.comoup.com

Significance of the Morpholine and Cyclopropylmethyl Moieties in Synthetic Chemistry

Both the morpholine ring and the cyclopropylmethyl group are significant structural motifs in synthetic and medicinal chemistry, each contributing unique properties to a molecule.

Morpholine Moiety: The morpholine scaffold is frequently incorporated into the structure of biologically active compounds and is a prevalent component in many marketed pharmaceuticals. oup.comoup.com Its popularity stems from a combination of favorable physicochemical properties. Due to the electron-withdrawing inductive effect of the oxygen atom, morpholine has a relatively low basicity (pKa of its conjugate acid is ~8.5) compared to similar nitrogenous heterocycles like piperidine (B6355638). oup.com It is also quite polar. oup.com The oxygen atom's lone pair of electrons can act as a weak hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions, allowing it to modulate interactions with biological targets. oup.com Consequently, morpholine-containing building blocks are widely used by medicinal chemists to fine-tune the properties of drug candidates. oup.com The synthesis of morpholine derivatives is a well-explored field, with numerous methods available for their construction, including intramolecular cyclization of amino alcohols, reductive etherification, and ring-opening of aziridines. oup.comorganic-chemistry.org

Cyclopropylmethyl Moiety: The cyclopropyl (B3062369) group is a three-membered carbocyclic ring that has become an important architectural element in drug design. scientificupdate.com Its inclusion in a molecule can lead to increased potency, enhanced metabolic stability, and reduced off-target activity. scientificupdate.comhyphadiscovery.com The high degree of ring strain in the cyclopropane (B1198618) ring results in shorter, stronger carbon-hydrogen bonds and unique electronic properties, with the C-C bonds having enhanced p-character. scientificupdate.comwikipedia.org This can make the group less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com The cyclopropylmethyl group, specifically, attaches this strained ring to a parent structure via a methylene (B1212753) (-CH₂-) linker. This motif is found in various compounds, including potent κ-opioid receptor agonists where it has been shown to improve physicochemical and pharmacokinetic properties. nih.gov

The combination of these two moieties in 2-(Cyclopropylmethyl)morpholine creates a versatile building block, wedding the favorable pharmacological scaffolding properties of morpholine with the unique conformational and metabolic attributes of the cyclopropyl group.

Overview of Academic Research Trajectories for the Compound

Academic research involving the specific compound 2-(Cyclopropylmethyl)morpholine appears to position it primarily as a synthetic intermediate or a building block for the construction of more complex molecules. While extensive literature exists on morpholine derivatives and cyclopropyl-containing compounds individually, dedicated studies on 2-(Cyclopropylmethyl)morpholine itself are less common.

The research trajectory for this class of compounds is largely driven by the field of medicinal chemistry. The synthesis of libraries of substituted morpholines is a common strategy in drug discovery programs. acs.org For instance, research has focused on designing multitarget molecules for conditions like Alzheimer's disease, incorporating heterocyclic amines such as morpholine linked to other pharmacophores. plos.orgnih.gov Similarly, morpholine derivatives have been synthesized and evaluated for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. jchemrev.comnih.gov

Given this context, the academic interest in 2-(Cyclopropylmethyl)morpholine would logically lie in its utility for creating novel chemical entities for biological screening. The cyclopropylmethyl substituent offers a specific modification to the morpholine scaffold that can be used to probe structure-activity relationships (SAR). Researchers might synthesize 2-(Cyclopropylmethyl)morpholine as a precursor to be further functionalized, for example, by N-acylation or N-alkylation of the morpholine nitrogen, to generate a series of candidate compounds for evaluation as therapeutic agents. The presence of the cyclopropylmethyl group is a strategic design element intended to improve metabolic stability or receptor binding affinity in the final target molecules. scientificupdate.comhyphadiscovery.com

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(1)5-8-6-9-3-4-10-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCFSGDJEXIASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CNCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717280 | |

| Record name | 2-(Cyclopropylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-20-5 | |

| Record name | 2-(Cyclopropylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclopropylmethyl Morpholine and Its Derivatives

Established Synthetic Pathways to the Morpholine (B109124) Core

The construction of the fundamental morpholine ring can be achieved through several reliable methods, each offering distinct advantages in terms of starting material availability and reaction conditions.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of N-substituted morpholines. nih.gov This approach typically involves the reaction of a dialdehyde, often generated in situ from the oxidation of a suitable precursor like a ribonucleoside, with a primary amine. The resulting imine intermediates are then reduced to form the morpholine ring. A key advantage of this method is its tolerance for a wide range of functional groups and the use of mild reaction conditions. nih.gov The process can be carried out in a sequential one-pot manner, enhancing its efficiency. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), with the latter being particularly effective for the selective reduction of imines in the presence of aldehydes. masterorganicchemistry.com

For instance, the synthesis of N-substituted morpholine nucleoside derivatives has been successfully achieved through a two-step sequence involving the oxidation of ribonucleosides to dialdehydes with sodium periodate, followed by reductive amination with various alkylamine hydrochloride salts. nih.gov

Cyclization Reactions for Morpholine Ring Formation

Intramolecular cyclization reactions represent a common and effective strategy for constructing the morpholine ring. A prevalent approach involves the dehydration of bis(2-hydroxyethyl)amine derivatives. researchgate.net This method often requires heating in high-boiling solvents in the presence of a dehydrating agent. researchgate.net

Another significant cyclization strategy is the palladium-catalyzed carboamination reaction. This method allows for the synthesis of substituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step involves the reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, generating the morpholine products with high stereocontrol. nih.gov This modular approach allows for the variation of substituents on the morpholine ring and can be adapted to produce fused bicyclic morpholine derivatives. nih.gov

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has also emerged as a highly efficient and atom-economic pathway to functionalized morpholines. rsc.org This strategy provides access to a variety of substituted morpholines with excellent yields and high levels of diastereo- and enantioselectivity. rsc.org

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient and diversity-oriented approach to the synthesis of complex molecules like substituted morpholines from simple starting materials in a single pot. acs.org

One notable example is the Ugi multi-component reaction, which has been utilized for the de novo assembly of highly substituted morpholines. thieme-connect.com This two-step, one-pot procedure involves an Ugi reaction followed by cyclization under basic conditions, providing a rapid route to a variety of morpholine derivatives. thieme-connect.com

Another MCR approach involves the copper-catalyzed domino reaction between terminal alkynes, isocyanates, and oxiranes, which furnishes morpholine derivatives in an atom-economic fashion. thieme-connect.com Furthermore, an electrophilic MCR using epichlorohydrin, an olefin, a nosyl amide, and N-bromosuccinimide has been developed for the efficient synthesis of 2,2,6-trisubstituted morpholines. acs.orgacs.org

Stereoselective and Asymmetric Synthesis

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of biologically active molecules. Consequently, significant effort has been dedicated to developing stereoselective and asymmetric methods for the synthesis of chiral 2-(Cyclopropylmethyl)morpholines and their derivatives.

Enantioselective Approaches to Chiral 2-(Cyclopropylmethyl)morpholines

The enantioselective synthesis of molecules containing a cyclopropyl (B3062369) group, such as derivatives of 2-(cyclopropylmethyl)morpholine, can be challenging. One powerful strategy to access enantiopure compounds is through asymmetric hydrogenation. For related structures, such as α-methyl-β-cyclopropyldihydrocinnamates, a ruthenium-catalyzed asymmetric hydrogenation has been successfully employed on a large scale to produce the desired enantiopure products with high selectivity. nih.gov This highlights the potential of catalytic asymmetric methods for establishing the stereochemistry of cyclopropyl-containing scaffolds.

Diastereoselective Synthesis of Substituted Morpholine Derivatives

The diastereoselective synthesis of substituted morpholines has been achieved through various innovative catalytic systems. A sequential palladium(0)-catalyzed Tsuji-Trost reaction and iron(III)-catalyzed heterocyclization of vinyloxiranes and amino-alcohols provides access to a diverse range of substituted morpholines with good to excellent diastereoselectivities. acs.org This atom-economic method is a unified strategy for creating 2,5-, 2,6-, and 2,3-disubstituted, as well as trisubstituted, morpholines. acs.org

Furthermore, a photocatalytic, diastereoselective annulation strategy has been developed for the direct synthesis of morpholines from readily available starting materials. nih.govacs.org This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, even for challenging tri- and tetra-substituted morpholines. nih.govacs.org

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols also demonstrates excellent diastereoselectivity in the formation of highly substituted morpholines. rsc.org Similarly, palladium-catalyzed carboamination reactions have been shown to produce cis-3,5-disubstituted morpholines with high diastereoselectivity (>20:1 dr). nih.gov

Below is a data table summarizing various diastereoselective methods for morpholine synthesis:

| Catalytic System/Method | Substituent Pattern Achieved | Diastereomeric Ratio (dr) | Reference |

| Sequential Pd(0)-catalyzed Tsuji–Trost/Fe(III)-catalyzed heterocyclization | 2,5-, 2,6-, 2,3-disubstituted; 2,3,5-, 2,5,6-trisubstituted | Good to excellent | acs.org |

| Photocatalytic diastereoselective annulation | 2,3-disubstituted, tri- and tetra-substituted | >20:1 | acs.org |

| Pd-catalyzed carboamination | cis-3,5-disubstituted | >20:1 | nih.gov |

| Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols | 2,5-, 2,6-disubstituted; 2,3,5-, 2,5,6-trisubstituted | up to >99:1 | rsc.org |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical yet powerful strategy for controlling stereochemistry during the synthesis of chiral molecules like 2-(cyclopropylmethyl)morpholine. wikipedia.org A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of 2-substituted morpholines, chiral auxiliaries such as pseudoephedrine can be employed. harvard.edu In a typical sequence, pseudoephedrine is first converted into its corresponding amide with a suitable carboxylic acid. The α-proton of this amide can be selectively deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, such as cyclopropylmethyl bromide, in a highly diastereoselective manner. The stereochemical outcome is directed by the chiral scaffold of the auxiliary. Subsequent reductive cleavage of the auxiliary group yields the desired enantiomerically enriched cyclopropylmethyl fragment, which can then be taken forward through cyclization steps to form the final morpholine ring.

Another notable class of auxiliaries includes oxazolidinones, which can be N-acylated. The resulting imide can be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation. The cyclopropylmethyl group can be introduced at this stage. The auxiliary is then cleaved, often under mild hydrolytic conditions, to release the chiral carboxylic acid derivative, a precursor for the morpholine ring system.

A key advantage of this methodology is the high degree of stereocontrol, often leading to excellent diastereomeric ratios. The predictability of the stereochemical outcome, based on the known conformation of the auxiliary-enolate complex, makes it a reliable method in asymmetric synthesis. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Pseudoephedrine | Asymmetric alkylation of carboxylic acid derivatives. harvard.edu | Forms crystalline amides; high diastereoselectivity. harvard.edu |

| Oxazolidinones (Evans Auxiliaries) | Asymmetric aldol (B89426) reactions, alkylations, and acylations. | Highly predictable stereocontrol; well-established procedures for attachment and removal. |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. | Robust and crystalline; provides excellent stereochemical induction. |

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

Asymmetric catalysis, utilizing either small organic molecules (organocatalysis) or transition metal complexes, offers a more atom-economical approach to chiral synthesis compared to stoichiometric auxiliaries.

A significant advancement in this area is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.gov This "after cyclization" strategy involves synthesizing an achiral dehydromorpholine precursor which is then stereoselectively reduced. nih.gov Rhodium complexes featuring chiral bisphosphine ligands, such as those with a large bite angle (e.g., SKP-Rh complex), have proven highly effective. nih.govrsc.org This method can produce a variety of 2-substituted chiral morpholines in nearly quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org For the synthesis of (R)- or (S)-2-(cyclopropylmethyl)morpholine, the corresponding N-acyl-2-cyclopropyl-dehydromorpholine would serve as the substrate for this highly efficient hydrogenation. nih.gov

Another powerful strategy involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. acs.org This process can start from aminoalkyne substrates to generate chiral 3-substituted morpholines with high enantiomeric excess. acs.org While originally demonstrated for 3-substituted analogs, adapting the substrate could potentially allow for the synthesis of 2-substituted morpholines.

Organocatalysis has also been applied to generate key chiral intermediates. For instance, an enantioselective chlorination of an aldehyde, catalyzed by a chiral amine, can produce a chiral α-chloroaldehyde. nih.gov This intermediate can then be used in a subsequent reductive amination and cyclization sequence to build the chiral morpholine ring. nih.gov

Table 2: Catalytic Asymmetric Hydrogenation of Dehydromorpholines

| Catalyst System | Substrate Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| SKP-Rh complex | N-acyl-2-substituted dehydromorpholines | Quantitative | Up to 99% | nih.gov, rsc.org |

| Bisphosphine-Rhodium Catalyst | Unsaturated Morpholines | Quantitative | Up to 99% | rsc.org |

Catalytic Approaches in 2-(Cyclopropylmethyl)morpholine Synthesis

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals play a crucial role in modern organic synthesis, enabling the construction of complex heterocyclic scaffolds like morpholine through efficient coupling and cyclization reactions. mdpi.comnih.gov

One prominent method is the palladium-catalyzed Wacker-type aerobic oxidative cyclization. This reaction transforms alkene-tethered amino alcohols into morpholines under mild, base-free conditions using a Pd(DMSO)₂(TFA)₂ catalyst. organic-chemistry.org To synthesize a 2-(cyclopropylmethyl)morpholine analog, a suitable amino alcohol precursor with a terminal alkene could be designed to cyclize via this methodology.

Another powerful palladium-catalyzed reaction is the Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization. organic-chemistry.org This sequence allows for the diastereoselective synthesis of various disubstituted morpholines. organic-chemistry.org Furthermore, palladium-catalyzed carboamination reactions between a substituted ethanolamine derivative and an aryl or alkenyl bromide provide access to cis-3,5-disubstituted morpholines. e3s-conferences.org

Titanium catalysts have been utilized for intramolecular hydroamination reactions of ether-containing aminoalkynes, which produce cyclic imines that can be subsequently reduced to form substituted morpholines. acs.org

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can provide exquisite chemo-, regio-, and stereoselectivity.

A key application of biocatalysis in the synthesis of chiral morpholine derivatives is the enzymatic resolution of racemic intermediates. For example, a highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate has been used as the pivotal step in an enantioselective synthesis of morpholine-based monoamine reuptake inhibitors. nih.gov This approach separates the desired enantiomer from the racemate with high fidelity.

For the synthesis of 2-(cyclopropylmethyl)morpholine, a similar strategy could be envisioned. A racemic ester precursor could be subjected to hydrolysis by a lipase, which would selectively act on one enantiomer, allowing for the separation of the unreacted chiral ester and the hydrolyzed chiral acid. These separated enantiomers can then be individually converted to the target morpholine. The efficiency of enzymatic resolutions makes this a viable route for obtaining enantiomerically pure building blocks. nih.gov

Application of Novel Organocatalysts

Organocatalysis has emerged as a third pillar of asymmetric synthesis, complementing biocatalysis and metal catalysis. Recent research has focused on developing novel organocatalysts for the synthesis of heterocyclic compounds.

Interestingly, morpholine-based structures themselves have been developed as a new class of organocatalysts. nih.govfrontiersin.org Researchers have synthesized novel β-morpholine amino acids and tested their efficacy in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org While morpholine-based enamines are typically less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts, these new catalysts have shown high efficiency, affording products with excellent yields and stereoselectivity. nih.gov

In the context of synthesizing morpholine rings, photocatalysis using inexpensive organic dyes represents a novel approach. A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes can produce substituted morpholines under continuous flow conditions. organic-chemistry.org This method utilizes an organic photocatalyst like tetraphenylporphyrin (B126558) (TPP) and a Lewis acid, highlighting a move towards more sustainable catalytic systems. organic-chemistry.org

Green Chemistry Principles in the Synthesis of 2-(Cyclopropylmethyl)morpholine Analogs

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates.

A significant breakthrough in the green synthesis of morpholines is a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols into morpholines using ethylene (B1197577) sulfate (B86663) and a simple base like tBuOK. chemrxiv.orgnih.govchemrxiv.org This method is notable for its simplicity, high yields, and use of inexpensive and less hazardous reagents. nih.gov It avoids the use of metal hydrides often required in traditional multi-step sequences that proceed via a morpholinone intermediate. chemrxiv.org The key to this methodology is achieving selective monoalkylation of the amine, a traditional challenge in morpholine synthesis. chemrxiv.orgnih.gov This approach has been demonstrated on a large scale and can be applied to a wide variety of substituted 1,2-amino alcohols, making it highly suitable for producing analogs of 2-(cyclopropylmethyl)morpholine. nih.govchemrxiv.org

Other green aspects in morpholine synthesis include the use of N-formylmorpholine as a green solvent, which is chemically stable, non-toxic, and non-corrosive. ajgreenchem.com The adoption of catalytic methods, whether metal-based, organocatalytic, or biocatalytic, inherently aligns with green chemistry principles by reducing waste and energy consumption compared to stoichiometric reactions. mdpi.com

Table 3: Comparison of Synthetic Protocols for Morpholines

| Method | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Starting Materials | 1,2-amino alcohol, chloroacetyl chloride | 1,2-amino alcohol, ethylene sulfate nih.gov |

| Key Steps | 1. Amide formation2. Cyclization (to morpholinone)3. Hydride reduction | 1. SN2 reaction with ethylene sulfate2. Base-mediated cyclization nih.gov |

| Redox Agents | Boron or aluminum hydrides chemrxiv.org | Redox-neutral nih.gov |

| Number of Steps | Typically 3 steps chemrxiv.org | 1 or 2 steps nih.gov |

| Atom Economy | Lower | Higher |

Chemical Reactivity and Mechanistic Transformations of 2 Cyclopropylmethyl Morpholine Systems

Reactivity of the Cyclopropylmethyl Substituent

Functionalization of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group, while seemingly a simple alkyl substituent, possesses unique reactivity due to the inherent strain in the three-membered ring. wikipedia.org This strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions, which is a primary pathway for its functionalization, especially when activated by the adjacent morpholine (B109124) nitrogen.

One-electron oxidation of the morpholine nitrogen can lead to the formation of an amine radical cation. This intermediate can then induce the rapid opening of the cyclopropyl (B3062369) ring to form a more stable but-3-enyl radical. psu.edu This process is a key mechanistic step in various transformations. The rate of this ring-opening is significantly faster for the radical than for the corresponding anion. psu.edu

In the context of N-cyclopropyl-N-alkylanilines, reaction with nitrous acid leads to the selective cleavage of the cyclopropyl group from the nitrogen atom. This reaction proceeds through the formation of an amine radical cation, followed by the rapid opening of the cyclopropyl ring. This generates an iminium ion and a C-centered radical, which can then be trapped by species like nitric oxide or be further oxidized. researchgate.net A similar mechanism can be postulated for 2-(cyclopropylmethyl)morpholine, where the morpholine nitrogen would play the role of the amine undergoing initial oxidation.

The functionalization can also be achieved through photochemical means. For instance, N-aryl cyclopropylamines can undergo a formal [3+2] cycloaddition with α,β-unsaturated carbonyl compounds upon photoactivation. This reaction proceeds via a single electron transfer (SET) mechanism, initiated by the photoexcited N-aryl amine, leading to the formation of N-arylaminocycloalkyl compounds. chemrxiv.org While this specific reaction requires an N-aryl substituent, it highlights the potential for photochemical functionalization of the cyclopropylmethylamino motif present in derivatives of 2-(cyclopropylmethyl)morpholine.

| Reaction Type | Reagents/Conditions | Key Intermediate | Potential Product Type | Reference |

| Radical-Initiated Ring Opening | One-electron oxidant | Amine radical cation, but-3-enyl radical | Ring-opened unsaturated amine | psu.edu |

| Nitrosative Cleavage | Nitrous acid | Amine radical cation, iminium ion | N-nitroso-morpholine and ring-opened fragments | researchgate.net |

| Photochemical [3+2] Cycloaddition | α,β-unsaturated carbonyl, UV light | Exciplex, radical ion pair | N-arylaminocyclopentanes (for N-aryl derivatives) | chemrxiv.org |

Integrated Reactivity: Interplay of Morpholine and Cyclopropylmethyl Moieties

The nitrogen's lone pair of electrons can stabilize adjacent positive charges, a factor that becomes important in electrophilic additions or substitution reactions. Conversely, the nitrogen atom is the primary site of oxidation, which, as discussed previously, directly leads to reactions involving the cyclopropylmethyl moiety. nih.gov This integrated reactivity is exemplified in metabolic studies of compounds containing a cyclopropylamine (B47189) moiety. For example, cytochrome P-450-mediated oxidation of N-cyclopropyl benzylamines results in mechanism-based inactivation of the enzyme. This occurs through the formation of reactive ring-opened intermediates that covalently bind to the enzyme. nih.gov This suggests that the metabolism of 2-(cyclopropylmethyl)morpholine could lead to ring-opened metabolites.

Furthermore, the presence of the cyclopropylmethyl group can influence the reactivity of the morpholine ring itself. For instance, the steric bulk of the substituent at the 2-position can direct the approach of reagents to the nitrogen atom or to the α-carbons of the morpholine ring. While specific studies on the α-functionalization of 2-(cyclopropylmethyl)morpholine are not prevalent, general methods for the α-functionalization of morpholines, such as through the formation of imine-BF3 complexes, could be applied, with the cyclopropylmethyl group potentially influencing the stereochemical outcome of such reactions. researchgate.net

| Interacting Moiety | Influence | Resulting Reactivity | Illustrative Example | Reference |

| Morpholine Nitrogen | One-electron oxidation | Ring-opening of the cyclopropylmethyl group | Cytochrome P-450 inactivation by N-cyclopropyl benzylamines | nih.gov |

| Cyclopropylmethyl Group | Steric hindrance | Directs regioselectivity of reactions at the morpholine ring | Potential for stereocontrol in α-functionalization | researchgate.net |

| Morpholine Nitrogen | Nucleophilicity | Participation in cyclization/rearrangement reactions | Formation of bicyclic products under specific conditions | e3s-conferences.org |

Advanced Oxidation and Reduction Processes

The response of 2-(cyclopropylmethyl)morpholine to advanced oxidation and reduction processes is of interest in both synthetic chemistry and potential metabolic or degradation pathways.

Advanced Oxidation Processes (AOPs) typically involve the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH). researchgate.net These radicals are powerful and non-selective oxidizing agents. In the case of 2-(cyclopropylmethyl)morpholine, several sites are susceptible to oxidation. The tertiary amine of the morpholine ring is a prime target for oxidation, which can lead to the formation of an N-oxide or initiate the ring-opening of the cyclopropylmethyl group as previously described. nih.govnih.gov Furthermore, the C-H bonds on both the morpholine ring and the cyclopropylmethyl group can be susceptible to hydrogen abstraction by hydroxyl radicals, leading to a cascade of oxidative degradation products. Quantum chemical studies on the oxidation of morpholine by Cytochrome P450 indicate that the presence of the nitrogen atom facilitates hydrogen abstraction from the α-carbon, leading to hydroxylation and potential C-N bond cleavage. researchgate.net

Reduction Processes for 2-(cyclopropylmethyl)morpholine would primarily target any oxidized functionalities that might be introduced or focus on the reductive amination pathways for its synthesis. The morpholine ring itself is generally stable to common reducing agents. However, if the molecule were to be synthesized from a precursor like a nitrile or an amide, reduction would be a key step. For example, cyclopropyl cyanide can be hydrogenated in the presence of a metal catalyst to form cyclopropylmethyl amine, a precursor to the title compound. google.com The reduction of amides using strong reducing agents like lithium aluminum hydride (LiAlH4) is a standard method for amine synthesis. libretexts.org If 2-(cyclopropylmethyl)morpholine were to be prepared from a corresponding morpholin-2-one (B1368128) derivative, this type of reduction would be employed.

| Process | Reagents/Conditions | Potential Site of Reaction | Expected Outcome | Reference |

| Advanced Oxidation | •OH (e.g., from Fenton's reagent or H2O2/UV) | Morpholine N, C-H bonds on both rings | N-oxidation, ring-opening, hydroxylation, degradation | researchgate.netresearchgate.net |

| Reduction of Precursors (Nitrile) | H2, metal catalyst (e.g., Pt/C) | Nitrile group | Primary amine formation | google.com |

| Reduction of Precursors (Amide) | LiAlH4 | Amide carbonyl | Amine formation | libretexts.org |

Structural Analysis and Conformational Elucidation of 2 Cyclopropylmethyl Morpholine and Its Analogs

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to determining the three-dimensional structure and conformational dynamics of molecules like 2-(Cyclopropylmethyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. For 2-(Cyclopropylmethyl)morpholine, both ¹H and ¹³C NMR would provide crucial information.

In ¹H NMR, the chemical shifts and coupling constants of the morpholine (B109124) ring protons are indicative of their axial or equatorial orientation. Typically, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons, governed by the Karplus relationship, depend on the dihedral angle between them. Large coupling constants are generally observed for axial-axial and axial-equatorial interactions, while smaller couplings are seen for equatorial-equatorial interactions. The protons of the cyclopropylmethyl group would also exhibit characteristic shifts and couplings.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in 2-(Cyclopropylmethyl)morpholine (Note: These are estimated values based on general principles for morpholine derivatives and are not from experimental data for the specific compound.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Morpholine H-2 | 3.5 - 4.0 | m | |

| Morpholine H-3 (axial) | 2.5 - 3.0 | m | |

| Morpholine H-3 (equatorial) | 3.0 - 3.5 | m | |

| Morpholine H-5 (axial) | 2.5 - 3.0 | m | |

| Morpholine H-5 (equatorial) | 3.0 - 3.5 | m | |

| Morpholine H-6 (axial) | 3.6 - 4.1 | m | |

| Morpholine H-6 (equatorial) | 3.8 - 4.3 | m | |

| Cyclopropylmethyl CH₂ | 1.0 - 1.5 | d | |

| Cyclopropyl (B3062369) CH | 0.4 - 0.8 | m | |

| Cyclopropyl CH₂ | 0.1 - 0.5 | m |

Vibrational and Electronic Spectroscopy for Conformational Insight

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its conformation. For 2-(Cyclopropylmethyl)morpholine, characteristic stretching and bending vibrations of the C-O, C-N, C-C, and C-H bonds would be observed. The position and intensity of these bands can help to confirm the presence of the morpholine and cyclopropylmethyl functional groups. The low-frequency region of the Raman spectrum is particularly useful for studying the skeletal vibrations of the ring system, which can provide insights into the conformational equilibrium.

Electronic spectroscopy, such as ultraviolet-visible (UV-Vis) spectroscopy, is less informative for saturated heterocycles like 2-(Cyclopropylmethyl)morpholine as they lack extensive chromophores. However, it can be useful for detecting impurities or in studies involving the formation of charge-transfer complexes.

Crystallographic Investigations

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction of 2-(Cyclopropylmethyl)morpholine Derivatives

Obtaining a suitable single crystal of 2-(Cyclopropylmethyl)morpholine or a derivative would allow for its structure to be determined with high precision. The analysis would reveal bond lengths, bond angles, and torsion angles, providing a static picture of the molecule's conformation in the crystal lattice. This would definitively establish the relative stereochemistry of the cyclopropylmethyl group at the C-2 position and the preferred conformation of the morpholine ring (e.g., chair, boat, or twist-boat).

Co-Crystallographic Studies of 2-(Cyclopropylmethyl)morpholine-Containing Complexes

Co-crystallization of 2-(Cyclopropylmethyl)morpholine with other molecules, such as metal ions or host compounds, can provide insights into its intermolecular interaction capabilities. The resulting crystal structures would reveal how the molecule packs and interacts with its environment, which is crucial for understanding its behavior in different media.

Analysis of Solid-State Conformations and Intermolecular Interactions

The data from X-ray diffraction would allow for a detailed analysis of the solid-state conformation. It would be possible to determine if the cyclopropylmethyl substituent occupies an axial or equatorial position on the morpholine ring. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds (if a protonated nitrogen is present or with co-crystallized solvent molecules), van der Waals forces, and dipole-dipole interactions, which govern the solid-state architecture.

Conformational Analysis and Isomerism

The spatial arrangement of atoms in 2-(cyclopropylmethyl)morpholine is not static. Due to the flexibility of the morpholine ring and rotation around the single bond connecting the cyclopropylmethyl group, the molecule can exist in various conformations. Understanding these conformational preferences is crucial as they can influence the molecule's physical, chemical, and biological properties. The conformational analysis of 2-(cyclopropylmethyl)morpholine primarily involves two key aspects: the puckering of the morpholine ring and the rotational isomerism of the cyclopropylmethyl substituent.

Pucker and Inversion Dynamics of the Morpholine Ring

The six-membered morpholine ring, similar to cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The most stable conformation for the morpholine ring is the chair form. nih.gov In this conformation, the hydrogen atoms on the carbon atoms are either in axial or equatorial positions. The chair conformation is significantly more stable than other possible conformations, such as the boat or twist-boat, due to lower torsional and steric strain. nih.gov

The morpholine ring can undergo a process called ring inversion or ring flipping. During this process, a chair conformation converts into an alternative chair conformation, leading to the interchange of axial and equatorial positions.

Table 1: Conformational Preferences of the Morpholine Ring

| Conformation | Relative Energy | Key Features |

| Chair | Most Stable | Minimizes torsional and steric strain. Substituents can be in axial or equatorial positions. |

| Twist-Boat | Intermediate | Less stable than the chair form but more stable than the boat form. |

| Boat | Least Stable | High energy due to torsional strain and steric hindrance between flagpole hydrogens. |

For a substituted morpholine like 2-(cyclopropylmethyl)morpholine, the substituent at the C2 position can be either in an axial or an equatorial position. Generally, a substituent in the equatorial position is sterically favored over the axial position to minimize 1,3-diaxial interactions. These interactions are a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring. Therefore, the conformer with the 2-(cyclopropylmethyl) group in the equatorial position is expected to be the more stable and thus more populated conformer at equilibrium.

Rotational Isomerism of the Cyclopropylmethyl Group

The cyclopropylmethyl group attached to the morpholine ring at the C2 position also exhibits conformational flexibility due to rotation around the C-C single bond connecting the cyclopropyl ring and the methylene (B1212753) group. This rotation leads to different rotational isomers, or rotamers.

The conformational preference of a cyclopropylmethyl group is influenced by the electronic and steric interactions between the cyclopropyl ring and the adjacent part of the molecule. In molecules containing a cyclopropylmethyl group, different conformations such as s-cis and s-trans (or gauche and anti) can exist. uwlax.edu The relative stability of these rotamers is determined by the torsion angle between the cyclopropyl ring and the substituent on the adjacent carbon.

Computational studies on similar systems, such as cyclopropyl methyl ketone, have shown that specific conformations are energetically favored. uwlax.edu For 2-(cyclopropylmethyl)morpholine, the rotation of the cyclopropylmethyl group will be influenced by its interaction with the morpholine ring. The most stable rotamer will be the one that minimizes steric clashes between the cyclopropyl ring and the atoms of the morpholine ring.

Table 2: Potential Rotational Isomers of the Cyclopropylmethyl Group

| Rotamer | Description | Expected Relative Stability |

| Anti-periplanar | The C-H bonds of the methylene group are staggered with respect to the bonds of the cyclopropyl ring. | Generally more stable due to reduced torsional strain. |

| Syn-periplanar | The C-H bonds of the methylene group are eclipsed with respect to the bonds of the cyclopropyl ring. | Generally less stable due to increased torsional strain. |

Computational and Theoretical Studies of 2 Cyclopropylmethyl Morpholine Systems

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic structure, reactivity, and potential energy surfaces of 2-(cyclopropylmethyl)morpholine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(cyclopropylmethyl)morpholine, DFT calculations would typically be employed to determine a variety of molecular properties.

Detailed DFT studies on various morpholine (B109124) derivatives have been conducted to understand their structural and electronic features. For instance, the structural and vibrational properties of 4-(benzenesulfonyl)-morpholine have been investigated using DFT calculations with the B3LYP functional and 6-31G(d,p) basis set. Such studies provide information on optimized geometry, bond lengths, bond angles, and vibrational frequencies.

In the context of 2-(cyclopropylmethyl)morpholine, DFT calculations could elucidate key properties. The table below illustrates the types of molecular properties that can be calculated using DFT and provides hypothetical, yet realistic, values based on similar small organic molecules.

| Mulliken Atomic Charges | C: -0.1 to -0.3N: -0.4 to -0.6O: -0.5 to -0.7H: +0.1 to +0.2 | These charges provide insight into the distribution of electrons within the molecule and potential sites for electrophilic or nucleophilic attack. |

Furthermore, DFT studies on cyclopropylmethylamines have been performed to understand reaction selectivities. For example, in the Pd-catalyzed enantioselective C(sp3)–H functionalization of free aliphatic amines like cyclopropylmethylamines, DFT was used to examine the regioselectivity of the cyclopalladation step through a distortion-interaction analysis acs.org. This highlights the utility of DFT in predicting and explaining reactivity in molecules containing the cyclopropylmethyl motif.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for mapping out reaction pathways and characterizing transition states. For 2-(cyclopropylmethyl)morpholine, such calculations could be used to explore various chemical transformations.

For example, the synthesis of substituted morpholines can be achieved through multicomponent Ugi reactions followed by an intramolecular SN2 reaction acs.org. Ab initio calculations could model the energy profile of this cyclization step, identifying the transition state structure and calculating the activation energy. This would provide a deeper understanding of the reaction mechanism and factors influencing its efficiency.

Another area of interest would be the metabolic pathways of 2-(cyclopropylmethyl)morpholine. Ab initio calculations could be used to model potential enzymatic reactions, such as N-dealkylation or oxidation of the morpholine ring. By calculating the energies of intermediates and transition states, one could predict the most likely metabolic products.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules, from conformational changes to their interactions with other molecules.

The three-dimensional structure of 2-(cyclopropylmethyl)morpholine is not static but rather exists as an ensemble of different conformations. The morpholine ring itself typically adopts a chair conformation. The cyclopropylmethyl substituent at the 2-position can exist in either an axial or equatorial position, and there is also rotational freedom around the C-C bond connecting the cyclopropyl (B3062369) group to the morpholine ring.

Computational studies on morpholine itself have shown that the equatorial chair conformer is predominant in the pure liquid, while the contribution from the axial conformer increases in an aqueous solution researchgate.net. For 2-(cyclopropylmethyl)morpholine, a conformational search using molecular mechanics or quantum chemical methods would be necessary to identify the low-energy conformers.

The relative energies of these conformers would determine their population at a given temperature. It is expected that the equatorial conformer of the cyclopropylmethyl group would be more stable due to reduced steric hindrance, a common feature in substituted cyclohexanes and related heterocycles nih.gov. Molecular dynamics simulations could then be used to study the transitions between these conformers, providing insights into the flexibility of the molecule.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(cyclopropylmethyl)morpholine, docking studies could be performed to understand how it might interact with the binding site of a macromolecule, such as a protein.

While the prompt excludes discussion of biological outcomes, the principles of molecular docking can be illustrated. For a given protein target, a docking algorithm would explore various binding poses of 2-(cyclopropylmethyl)morpholine within the active site, scoring them based on a force field. These scores provide an estimation of the binding affinity.

Studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors have utilized molecular docking to highlight strong binding interactions within the mTOR active site mdpi.comnih.gov. These studies analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. For 2-(cyclopropylmethyl)morpholine, one would expect the morpholine oxygen and nitrogen atoms to be potential hydrogen bond acceptors and donors, respectively. The cyclopropylmethyl group would likely engage in hydrophobic interactions.

The table below presents a hypothetical summary of a molecular docking study of 2-(cyclopropylmethyl)morpholine with a generic protein active site.

Table 2: Hypothetical Molecular Docking Results for 2-(Cyclopropylmethyl)morpholine

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -6.5 to -8.0 | A negative value indicates a favorable binding interaction. |

| Interacting Residues | TYR, PHE, LEU, SER, ASP | Identifies the specific amino acids in the binding pocket that form contacts with the ligand. |

| Types of Interactions | Hydrogen bond with SER and ASPHydrophobic interactions with TYR, PHE, LEU | Details the nature of the forces stabilizing the ligand-protein complex. |

Molecular dynamics simulations can further refine the docked pose, providing a more realistic picture of the ligand-protein complex by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment.

Computational methods can be used to predict various spectroscopic parameters, which can be a valuable tool for compound characterization and for interpreting experimental spectra.

For 2-(cyclopropylmethyl)morpholine, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts. The accuracy of these predictions has improved significantly, and they can be used to aid in the assignment of experimental spectra. NMR data for various N-substituted morpholines has been extensively studied, providing a good basis for comparison nih.gov. The Human Metabolome Database also contains predicted 1H NMR spectra for morpholine itself hmdb.ca.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of 2-(cyclopropylmethyl)morpholine can be calculated. These calculations can help in the assignment of the vibrational modes observed in experimental spectra. For instance, the characteristic C-O-C stretching and N-H bending vibrations of the morpholine ring, as well as the C-H stretching vibrations of the cyclopropyl group, could be identified.

Mechanistic Insights from Computational Chemistry

The synthesis of 2-(cyclopropylmethyl)morpholine can be envisioned through several synthetic pathways. Computational chemistry allows for the detailed exploration of these potential routes, identifying the most energetically favorable pathways and characterizing the transient species involved.

Elucidation of Reaction Mechanisms and Intermediates

A plausible and common method for the synthesis of N-substituted morpholines is the direct N-alkylation of morpholine with a suitable alkyl halide. In the case of 2-(cyclopropylmethyl)morpholine, this would involve the reaction of morpholine with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane). This reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

Computational studies, typically employing Density Functional Theory (DFT), can model this reaction pathway. mdpi.comresearchgate.net The key components of such a study would involve:

Reactant Complex: The initial association of morpholine and cyclopropylmethyl halide, stabilized by weak intermolecular forces.

Transition State (TS): The highest energy point on the reaction coordinate, where the nitrogen-carbon bond is partially formed, and the carbon-halogen bond is partially broken. The geometry of the transition state is crucial in determining the reaction rate.

Product Complex: The final association of the 2-(cyclopropylmethyl)morpholine product and the halide anion before they diffuse apart.

The energy profile of this SN2 reaction can be computationally determined, providing the activation energy (the difference in energy between the reactant complex and the transition state), which is directly related to the reaction rate.

A noteworthy consideration in reactions involving the cyclopropylmethyl moiety is its propensity for rearrangement to a homoallylic system via the cyclopropylcarbinyl cation. While a pure SN2 reaction would not involve a discrete carbocation intermediate, the transition state can possess some carbocationic character. Computational analysis can quantify the degree of charge separation in the transition state and assess the energetic barrier for the desired SN2 pathway versus a potential SN1-like pathway that could lead to rearranged products. acs.org However, for a primary halide like cyclopropylmethyl bromide, the SN2 pathway is generally favored.

Below is a hypothetical data table summarizing the calculated relative energies for the SN2 reaction between morpholine and cyclopropylmethyl bromide, based on typical values obtained from DFT calculations for similar reactions.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Morpholine + Cyclopropylmethyl Bromide (separated) | 0.0 |

| Reactant Complex | Pre-reaction complex between morpholine and cyclopropylmethyl bromide | -2.5 |

| Transition State (TS) | SN2 transition state for N-C bond formation and C-Br bond cleavage | +20.5 |

| Product Complex | Post-reaction complex of 2-(cyclopropylmethyl)morpholine and bromide anion | -15.0 |

| Products | 2-(Cyclopropylmethyl)morpholine + Bromide anion (separated) | -12.0 |

Note: These are representative values and would be subject to the specific level of theory and basis set used in an actual computational study.

Rationalization of Stereoselectivity in Synthetic Processes

When the synthesis of a substituted morpholine can lead to the formation of stereoisomers, computational chemistry becomes a powerful tool for predicting and rationalizing the observed stereoselectivity. For 2-(cyclopropylmethyl)morpholine, if a synthetic route introduces a chiral center at the 2-position of the morpholine ring, theoretical calculations can elucidate the factors governing the preferential formation of one stereoisomer over another.

One such synthetic approach could involve the asymmetric hydrogenation of a 2-(cyclopropylmethylene)morpholine precursor. semanticscholar.orgnih.gov Computational modeling can be employed to study the interaction of the substrate with a chiral catalyst. The diastereomeric transition states leading to the (R)- and (S)-enantiomers of the product can be located and their energies calculated.

The origin of stereoselectivity lies in the energy difference (ΔΔG‡) between these diastereomeric transition states. A lower energy transition state corresponds to a faster reaction rate and, consequently, the formation of the major stereoisomer. According to the relationship ΔΔG‡ = -RT ln(er), where 'er' is the enantiomeric ratio, even small differences in transition state energies can lead to high levels of stereoselectivity.

Computational models, such as those based on DFT, can provide detailed geometric information about the transition states, revealing the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate and the chiral catalyst that are responsible for the energy difference. nih.gov For instance, in a copper-promoted oxyamination reaction to form a substituted morpholine, the diastereoselectivity is rationalized by a chair-like transition state where substituents adopt pseudoaxial or pseudoequatorial positions to minimize steric strain. nih.gov

A hypothetical data table illustrating the calculated transition state energies for the formation of (R)- and (S)-2-(cyclopropylmethyl)morpholine via a catalyzed reaction is presented below.

| Transition State | Product Stereoisomer | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Major/Minor |

| TS-R | (R)-2-(cyclopropylmethyl)morpholine | 15.2 | Minor |

| TS-S | (S)-2-(cyclopropylmethyl)morpholine | 13.8 | Major |

Note: The energy difference of 1.4 kcal/mol would correspond to a significant enantiomeric excess for the (S)-isomer at room temperature.

Role and Applications in Advanced Chemical Research

Application as a Core Building Block in Complex Molecule Construction

The 2-(cyclopropylmethyl)morpholine framework serves as a versatile and valuable building block in organic synthesis, particularly for creating complex molecules with therapeutic potential. evitachem.comnih.gov The morpholine (B109124) ring itself is a readily accessible synthetic unit, often introduced as a secondary amine reagent or constructed through various established synthetic methodologies. nih.govresearchgate.net Its presence can improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical for developing drug candidates. nih.govnih.gov

The cyclopropyl (B3062369) group adds another layer of utility. This small, strained ring imparts a unique conformational rigidity and lipophilicity. In drug design, cyclopropyl rings are increasingly used to fine-tune the properties of drug candidates, often enhancing potency and metabolic stability. researchgate.net The combination of these two structural elements in 2-(cyclopropylmethyl)morpholine creates a bifunctional starting point for elaborate synthetic endeavors. For instance, the nitrogen atom of the morpholine ring can readily participate in nucleophilic substitution or coupling reactions, allowing for the attachment of various molecular fragments. evitachem.com

Research has demonstrated the synthesis of complex heterocyclic compounds using morpholine derivatives as foundational structures. evitachem.com The synthesis of enantiomerically pure morpholines is also an area of active research, crucial for developing stereospecific drugs. researchgate.netnih.gov The cyclopropylmethyl group can influence the stereochemical outcome of reactions, and its unique electronic properties can be harnessed in various chemical transformations, making it a key component in the assembly of intricate molecular architectures, including those targeting the central nervous system. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Chemical Probe Development

The 2-(cyclopropylmethyl)morpholine scaffold is a prominent feature in many structure-activity relationship (SAR) studies, which systematically modify a molecule's structure to understand its effect on biological activity. nih.gove3s-conferences.org The morpholine ring is considered a "privileged" structure in medicinal chemistry because its derivatives consistently show affinity for a wide range of biological targets. nih.govresearchgate.net The addition of the cyclopropylmethyl group provides a key vector for exploring and optimizing these interactions.

SAR studies on molecules containing the N-cyclopropylmethyl group have provided significant insights into molecular recognition. For example, in the development of opioid receptor modulators, the N-cyclopropylmethyl substituent is a classic feature. Research on N-cyclopropylmethyl-nornepenthone derivatives has shown that substitutions on other parts of the molecule can dramatically alter receptor selectivity. nih.gov The introduction of a substituent at the meta-position of an aromatic ring in these compounds led to a dual modulator with agonistic activity at the kappa opioid receptor (KOR) and antagonistic activity at the mu opioid receptor (MOR). nih.gov

Similarly, in a series of morphinan (B1239233) derivatives, the 17-cyclopropylmethyl group was a constant feature while other parts of the molecule were modified to explore the structure-selectivity relationship for the mu opioid receptor. nih.gov These studies revealed that specific substitutions could enhance selectivity for the MOR over the KOR, highlighting the subtle interplay between different parts of the molecule in defining its interaction with a biological target. nih.gov The morpholine ring itself can be modified, with studies on 2-morpholinobenzoic acid scaffolds showing that changes to the central ring's substitution pattern and methylation of other nitrogen bridges significantly impact anti-proliferative activity. rsc.org

The design of molecules with specific binding affinities relies on understanding the non-covalent interactions between a ligand and its target protein. The 2-(cyclopropylmethyl)morpholine motif offers several handles for modulating these interactions.

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, if protonated, can be a hydrogen bond donor. This ability to participate in hydrogen bonding is often crucial for anchoring a molecule within a protein's binding site. nih.gov

Hydrophobic Interactions: The cyclopropyl group provides a lipophilic region that can engage in favorable hydrophobic or van der Waals interactions with nonpolar pockets in a protein. The rigid nature of the cyclopropyl ring can also help to lock the molecule into a specific conformation that is optimal for binding.

Conformational Control: The flexible morpholine ring and the attached cyclopropylmethyl group can adopt various conformations. Synthetic modifications can restrict this flexibility, guiding the molecule into a bioactive conformation and thereby increasing binding affinity and selectivity. For instance, studies on opioid antagonists hypothesized that an "address" domain in the mu opioid receptor favors ligands with a hydrogen bond acceptor and an aromatic system, a principle that can be applied to derivatives of the 2-(cyclopropylmethyl)morpholine scaffold. nih.gov

Table 1: SAR Insights from N-Cyclopropylmethyl Derivatives Targeting Opioid Receptors

| Compound Series | Modification | Effect on Activity | Reference |

| N-Cyclopropylmethyl-nornepenthones | Meta-substitution on phenyl ring | Introduced KOR agonist activity while maintaining MOR antagonism. | nih.gov |

| 17-Cyclopropylmethyl-morphinans | Substitution on a pyridine (B92270) ring side-chain | Modulated selectivity for MOR over KOR and DOR. | nih.gov |

| 2-Morpholinobenzoic acids | N-benzyl bridge methylation | Increased anti-proliferative activity against cancer cell lines. | rsc.org |

Development of Chemical Probes and Tools

Chemical probes are essential tools for dissecting complex biological processes. The 2-(cyclopropylmethyl)morpholine scaffold can be incorporated into such probes to investigate the function and activity of specific proteins.

Mechanism-based probes are designed to covalently label a target protein upon enzymatic catalysis, providing a powerful method for identifying and characterizing enzyme activity. The design of these probes often involves three key components: a recognition element, a reactive group (warhead), and a reporter tag.

The 2-(cyclopropylmethyl)morpholine moiety can serve as an effective recognition element, directing the probe to a specific class of enzymes or receptors. Its established role in interacting with targets like opioid receptors and various kinases makes it an attractive starting point for probe design. nih.govnih.gov

While direct examples of mechanism-based probes using the precise 2-(cyclopropylmethyl)morpholine structure are not extensively documented in the provided context, the principles of probe design are well-established for related structures. For example, activity-based probes for sirtuin enzymes have been developed using a peptide backbone for recognition, a thioacyl group as the warhead, and a photo-reactive group like a diazirine or benzophenone (B1666685) for covalent labeling upon UV irradiation. mdpi.com A similar strategy could be employed by appending a photo-reactive group to a molecule containing the 2-(cyclopropylmethyl)morpholine core to create probes for its specific targets. Furthermore, the synthesis of radiolabelled ([¹⁴C]) morpholine derivatives for use in drug metabolism studies demonstrates the feasibility of incorporating isotopic labels into this scaffold for tracking and quantification in biological systems. nih.gov

Utilization in Materials Science and Polymer Chemistry

While the primary application of 2-(cyclopropylmethyl)morpholine derivatives is in medicinal chemistry, the broader class of morpholine compounds has found utility in materials science and polymer chemistry. e3s-conferences.orgresearchgate.net Morpholine derivatives can function as:

Curing agents and cross-linkers: In the production of polymers and resins, they can facilitate the formation of network structures, enhancing the mechanical and thermal properties of the final material. e3s-conferences.orgresearchgate.net

Stabilizers: They can be added to polymers to prevent degradation from heat, light, or oxidation.

Corrosion inhibitors: Morpholine's basic nitrogen can help protect metal surfaces from corrosion, an important application in industrial water treatment processes. researchgate.net

Agrochemicals: The morpholine scaffold is present in various fungicides and herbicides, contributing to global food security. researchgate.net

A specific area of research involves the creation of polydepsipeptides (PDPs), which are biodegradable materials with potential for biomedical applications. These polymers can be synthesized through the ring-opening polymerization of morpholine-2,5-diones, which are themselves derived from amino acids. nih.gov The properties of the resulting polymer can be tuned by changing the substituent on the morpholine-2,5-dione (B184730) ring. While direct research on polymerizing a 2-(cyclopropylmethyl)morpholine-2,5-dione is not specified, this represents a potential avenue for creating novel biodegradable materials with unique properties conferred by the cyclopropyl group.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted morpholines is a mature field, yet the pursuit of more efficient, stereoselective, and environmentally benign methods continues to be a significant research focus. For a specifically substituted compound like 2-(cyclopropylmethyl)morpholine, future synthetic strategies will likely pivot from classical methods towards more innovative approaches.

Recent advances in the synthesis of 2-substituted morpholines offer a glimpse into these future directions. One promising avenue is the metal-free synthesis from aziridines. beilstein-journals.org This method involves the reaction of an activated aziridine (B145994) with a haloalcohol, proceeding through an SN2-type ring opening followed by cyclization. This approach is attractive due to its use of simple and inexpensive reagents. Another sophisticated technique is the asymmetric hydrogenation of dehydromorpholines. nih.govrsc.org This method utilizes a rhodium catalyst with a large bite angle bisphosphine ligand to achieve high enantioselectivity, which is crucial for the synthesis of chiral morpholine (B109124) derivatives. nih.govrsc.org

Furthermore, photocatalytic methods are emerging as powerful tools in organic synthesis. A recently developed photocatalytic, diastereoselective annulation strategy allows for the synthesis of morpholines from readily available starting materials with high yields and stereoselectivity. acs.org This method employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. acs.org Such light-mediated reactions often proceed under mild conditions and can offer unique reactivity patterns.

| Synthetic Strategy | Key Features | Potential Application for 2-(Cyclopropylmethyl)morpholine | Reference(s) |

| Metal-Free Aziridine Ring Opening | Uses inexpensive ammonium (B1175870) persulfate; proceeds via SN2 mechanism. | A direct and cost-effective route starting from a cyclopropylmethyl-substituted aziridine or a corresponding haloalcohol. | beilstein-journals.org |

| Asymmetric Hydrogenation | Employs a Rh-catalyst with a large bite angle ligand for high enantioselectivity. | Production of enantiomerically pure (R)- or (S)-2-(cyclopropylmethyl)morpholine. | nih.govrsc.org |

| Photocatalytic Diastereoselective Annulation | Utilizes visible light, a photocatalyst, and co-catalysts for high stereocontrol. | A modern and sustainable approach to construct the morpholine ring with the desired substituent. | acs.org |

| Gold(I)-Catalyzed Tandem Reaction | Tandem nucleophilic ring-opening of aziridine and cycloisomerization of a propargyl alcohol. | A potential route if starting materials are appropriately designed with the cyclopropylmethyl moiety. | rsc.org |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and conformational dynamics of 2-(cyclopropylmethyl)morpholine is essential for elucidating its structure-activity relationships. While standard spectroscopic techniques like NMR and mass spectrometry are fundamental, advanced methods can provide deeper insights.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques such as COSY, HMBC, and NOESY, will be instrumental in unambiguously assigning the proton and carbon signals and determining the relative stereochemistry. researchgate.netnih.gov The conformation of the morpholine ring, which typically adopts a chair conformation, can be investigated through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. stackexchange.com The presence of the cyclopropylmethyl group may influence the conformational equilibrium of the morpholine ring, a hypothesis that can be explored through variable temperature NMR studies. researchgate.net

Typical ¹H and ¹³C NMR Chemical Shift Ranges for a 2-Substituted Morpholine Ring:

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| H-2 | 3.8 - 4.2 | 70 - 75 |

| H-3 (ax) | 2.5 - 2.8 | 45 - 50 |

| H-3 (eq) | 2.8 - 3.1 | 45 - 50 |

| H-5 (ax) | 2.5 - 2.8 | 65 - 70 |

| H-5 (eq) | 2.8 - 3.1 | 65 - 70 |

| H-6 | 3.5 - 3.9 | 65 - 70 |

Note: These are general ranges and can be influenced by the nature of the substituent at position 2 and the N-substituent.

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule, providing accurate bond lengths, bond angles, and conformational details. nih.govmdpi.com Obtaining a crystalline derivative of 2-(cyclopropylmethyl)morpholine would allow for a definitive structural assignment and a detailed analysis of intermolecular interactions in the solid state. mdpi.com This information is invaluable for computational modeling and understanding how the molecule might interact with biological targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

In the context of 2-(cyclopropylmethyl)morpholine, AI and ML could be employed in several ways. Generative models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large libraries of known bioactive molecules to design novel morpholine derivatives with optimized properties. ulster.ac.uknih.gov These models can explore a vast chemical space to propose new structures that are predicted to have high affinity for a specific biological target or possess a desirable pharmacokinetic profile.

Predictive modeling is another key application of AI/ML. nih.gov By training models on experimental data, it is possible to predict various properties of new compounds, such as solubility, toxicity, and metabolic stability, even before they are synthesized. researchgate.net This in-silico screening can significantly reduce the time and cost associated with the early stages of drug development by prioritizing the most promising candidates for synthesis and experimental testing. acs.org For instance, a model could be developed to predict the biological activity of a series of 2-substituted morpholines, with the cyclopropylmethyl group being one of the considered substituents.

Exploration of New Reactivity Profiles for the 2-(Cyclopropylmethyl)morpholine Moiety

The cyclopropylmethyl group is known for its unique reactivity. The strained three-membered ring can undergo ring-opening reactions under certain conditions, such as in the presence of radicals or strong acids. nih.govnih.gov This reactivity could be harnessed to develop novel transformations of 2-(cyclopropylmethyl)morpholine. For example, a radical-induced ring-opening could lead to the formation of a homoallylic amine, providing access to a different class of compounds.

Future research could explore the selective functionalization of the morpholine ring in the presence of the cyclopropylmethyl group, or vice versa. For instance, α-functionalization of the morpholine ring at the C-3 or C-5 positions could be investigated. researchgate.net Conversely, reactions that selectively target the cyclopropane (B1198618) ring without affecting the morpholine core would also be of significant interest. Understanding the chemoselectivity of various reagents towards this bifunctional molecule will be key to unlocking its full synthetic potential. The susceptibility of the morpholine ring itself to ring-opening polymerization, particularly in the form of morpholine-2,5-diones, suggests another potential area of investigation for creating novel polymers. researchgate.net

Q & A

Q. What are the common synthetic pathways for 2-(Cyclopropylmethyl)morpholine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves functionalizing morpholine with a cyclopropane-containing moiety. A general approach includes:

- Step 1: Reacting morpholine with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) via nucleophilic substitution.

- Step 2: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Step 3: Characterization via -NMR and LC-MS to confirm structure and purity.

To optimize yield, control reaction temperature (0–25°C) and use anhydrous solvents to minimize side reactions. Purity can be further enhanced via recrystallization in ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing 2-(Cyclopropylmethyl)morpholine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., cyclopropyl CH at δ 0.5–1.5 ppm; morpholine ring protons at δ 2.5–3.5 ppm).

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., CHNO: [M+H] = 142.123).

- Infrared (IR) Spectroscopy: Peaks at ~1100 cm (C-O-C in morpholine) and ~3000 cm (cyclopropane C-H) validate functional groups.

Cross-validate results with computational tools (e.g., PubChem data ) and reference libraries to resolve ambiguities .

Advanced Research Questions

Q. How can discrepancies in pharmacological activity data for 2-(Cyclopropylmethyl)morpholine across studies be resolved?

Methodological Answer:

- Hypothesis Testing: Formulate competing hypotheses (e.g., stereochemical vs. solvent effects) and design controlled experiments to isolate variables.

- Data Normalization: Use internal standards (e.g., reference agonists/antagonists) to calibrate bioactivity assays.

- Statistical Rigor: Apply ANOVA or mixed-effects models to account for batch variability. Report confidence intervals and effect sizes per guidelines in .

- Reproducibility Checks: Share raw data and protocols via repositories (e.g., Zenodo) to enable independent validation .

Q. What computational strategies predict the binding affinity of 2-(Cyclopropylmethyl)morpholine to target receptors?

Methodological Answer:

- Pharmacophore Modeling: Identify critical interaction sites (e.g., hydrogen bonds with morpholine oxygen, hydrophobic interactions with cyclopropane) using tools like Molecular Conceptor .

- Molecular Dynamics (MD): Simulate ligand-receptor dynamics in explicit solvent (e.g., GROMACS) to assess stability.

- Docking Validation: Cross-check results with rigid analogs (e.g., cyclopropane-substituted derivatives ) to refine scoring functions.

Open-source code (e.g., GitHub repositories ) ensures transparency in forcefield parameters and simulation conditions.

Q. How do structural modifications of the cyclopropyl group affect the compound’s metabolic stability?

Methodological Answer:

- In Vitro Assays: Incubate derivatives with liver microsomes and quantify metabolites via LC-MS/MS.

- Structure-Activity Relationship (SAR): Compare half-lives of analogs (e.g., cyclobutylmethyl vs. cyclopropylmethyl substitutions).

- Computational Predictions: Use ADMET predictors (e.g., SwissADME) to correlate logP and topological surface area with clearance rates.

Report findings using standardized templates (e.g., Nature Research’s reproducibility guidelines ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.